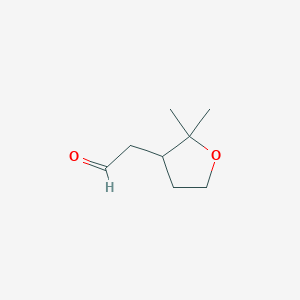
2-(2,2-Dimethyloxolan-3-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethyloxolan-3-yl)acetaldehyde is an organic compound with the molecular formula C8H14O2 . . This compound is characterized by the presence of a dimethyloxolane ring attached to an acetaldehyde group, making it a versatile intermediate in organic synthesis.
準備方法
The synthesis of 2-(2,2-Dimethyloxolan-3-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethyloxolane with acetaldehyde under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
化学反応の分析
2-(2,2-Dimethyloxolan-3-yl)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
科学的研究の応用
2-(2,2-Dimethyloxolan-3-yl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
作用機序
The mechanism of action of 2-(2,2-Dimethyloxolan-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The dimethyloxolane ring may also contribute to the compound’s stability and reactivity in biological systems .
類似化合物との比較
2-(2,2-Dimethyloxolan-3-yl)acetaldehyde can be compared with other similar compounds such as:
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: This compound has a similar oxolane ring structure but differs in the functional group attached to the ring.
3-Furanacetaldehyde: This compound shares the furan ring structure but lacks the dimethyl substitution.
The uniqueness of this compound lies in its specific combination of the dimethyloxolane ring and the acetaldehyde group, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
2-(2,2-dimethyloxolan-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H14O2/c1-8(2)7(3-5-9)4-6-10-8/h5,7H,3-4,6H2,1-2H3 |
InChIキー |
QUHWWCMGQARBIB-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CCO1)CC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



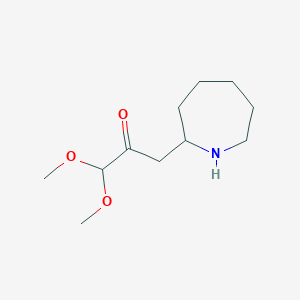
![2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13493480.png)
![Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13493488.png)
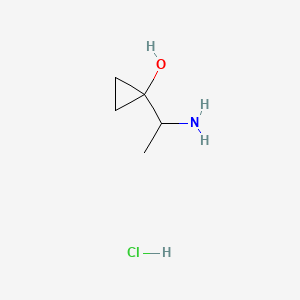
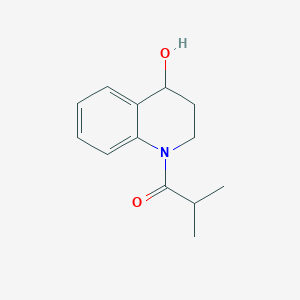
![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)
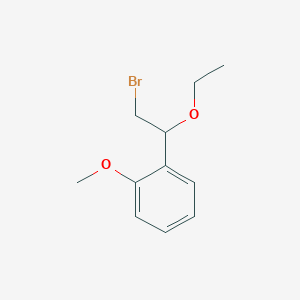
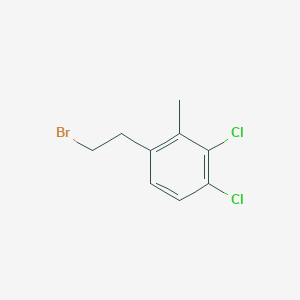
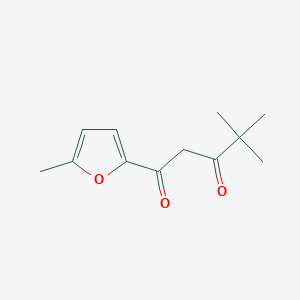
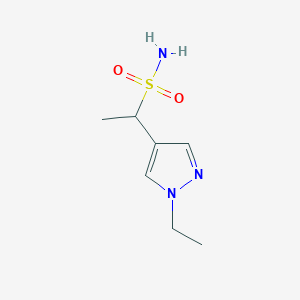
![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)
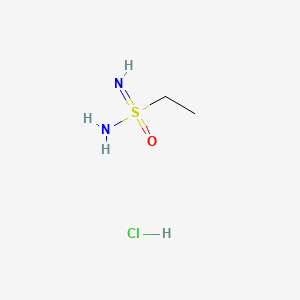
![2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B13493570.png)
